molecular formula C20H17N5O4 B2549604 2-(2-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899996-56-6

2-(2-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2549604
CAS No.: 899996-56-6
M. Wt: 391.387
InChI Key: PJTBJLALLZLGJR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused bicyclic core (pyrazole and pyrimidine rings) with a phenyl group at position 1 and an acetamide moiety substituted with a 2-methoxyphenoxy group. The 2-methoxyphenoxy substituent may enhance solubility or modulate electronic effects, influencing binding affinity in biological targets .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c1-28-16-9-5-6-10-17(16)29-12-18(26)23-24-13-21-19-15(20(24)27)11-22-25(19)14-7-3-2-4-8-14/h2-11,13H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTBJLALLZLGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Pyrazolo[3,4-d]pyrimidinone Derivatives

  • Compound from : Structure: 2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide. Key Differences: Replaces the 2-methoxyphenoxy group with a 2,4-dichlorophenoxy moiety and introduces a 4-methylbenzyl substituent.
  • Compound from : Structure: Derivatives synthesized via reactions with α-chloroacetamides, yielding N-substituted pyrazolo-pyrimidinones. Key Differences: Substitutions at the acetamide nitrogen (e.g., 4-chlorobenzyl) instead of the 2-methoxyphenoxy chain. These modifications may affect steric hindrance and hydrogen-bonding capacity .

Thiadiazole-Based Analogues ()

  • 5k (2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide): Core: 1,3,4-Thiadiazole instead of pyrazolo-pyrimidine. Shared Feature: Retains the 2-methoxyphenoxy acetamide side chain. Physicochemical Data: Melting point 135–136°C, yield 72% .
  • 5m (N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide): Substituent: Benzylthio group at the thiadiazole ring. Physicochemical Data: Melting point 135–136°C, yield 85% .
Substituent-Driven Comparisons
  • 2-Methoxyphenoxy Group: Present in both the target compound and thiadiazole derivatives (e.g., 5k, 5m). The methoxy group’s electron-donating nature may enhance stability or interaction with aromatic residues in biological targets .
  • Chlorinated Analogues: ’s 5o (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide): Incorporates a 4-chlorobenzylthio group.
Physicochemical and Spectral Data
Compound Class Core Structure Substituents Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR δ ppm) Reference
Target Compound Pyrazolo[3,4-d]pyrimidinone 2-Methoxyphenoxy, phenyl Not reported Not reported Not available in evidence
Thiadiazole (5k) 1,3,4-Thiadiazole 2-Methoxyphenoxy, methylthio 135–136 72 12.81 (s, 1H, NH), 3.79 (s, 3H, OCH₃)
Thiadiazole (5o) 1,3,4-Thiadiazole 2-Methoxyphenoxy, 4-chlorobenzylthio 136–138 79 7.44–7.38 (m, 4H aromatic), 4.88 (s, 2H)
Pyrazolo-Pyrimidinone () Pyrazolo[3,4-d]pyrimidinone 2,4-Dichlorophenoxy, 4-methylbenzyl Not reported Not reported Not available

Research Findings and Implications

  • Synthetic Accessibility: Thiadiazole derivatives (e.g., 5k, 5m) exhibit higher yields (72–85%) compared to pyrazolo-pyrimidinones, which often require multi-step synthesis (e.g., reports yields ~45–78%) .
  • SAR Insights: The 2-methoxyphenoxy group’s presence across multiple scaffolds (thiadiazole, pyrazolo-pyrimidinone) highlights its versatility in drug design, balancing hydrophilicity and aromatic interactions .

Preparation Methods

Preparation of 1-Phenyl-1H-Pyrazol-3-Amine

The starting material, 1-phenyl-1H-pyrazol-3-amine, is synthesized via:

  • Condensation of phenylhydrazine with ethyl cyanoacetate in ethanol under reflux, yielding 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile.
  • Hydrolysis of the nitrile group using aqueous HCl to afford the amine.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: 80°C, 6 hours
  • Yield: 78%

Cyclocondensation with β-Diketones

The pyrazolopyrimidine core is formed by reacting 1-phenyl-1H-pyrazol-3-amine with ethyl acetoacetate in acetic acid:

$$
\text{1-Phenyl-1H-pyrazol-3-amine} + \text{Ethyl acetoacetate} \xrightarrow{\text{AcOH, Δ}} \text{4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine}
$$

Optimized Parameters :

  • Molar ratio (amine: diketone): 1:1.2
  • Reaction time: 4 hours
  • Yield: 82%
  • Characterization: IR (KBr) υ = 1685 cm⁻¹ (C=O), $$^1$$H NMR (DMSO-d6) δ 8.21 (s, 1H, pyrimidine-H).

Functionalization with the Acetamide Side Chain

Synthesis of 2-(2-Methoxyphenoxy)Acetyl Chloride

2-(2-Methoxyphenoxy)acetic acid is prepared via Williamson ether synthesis:

  • Etherification : 2-Methoxyphenol reacts with chloroacetic acid in NaOH/ethanol.
  • Chlorination : The resulting acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

Reaction Conditions :

  • Temperature: 0–5°C (chlorination)
  • Yield: 89%

Acylation of the Pyrazolopyrimidine Amine

The 5-amino group of the pyrazolopyrimidine core is acylated with 2-(2-methoxyphenoxy)acetyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base:

$$
\text{4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine} + \text{2-(2-Methoxyphenoxy)acetyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}
$$

Optimized Parameters :

  • Molar ratio (amine: acyl chloride): 1:1.5
  • Reaction time: 3 hours
  • Yield: 75%
  • Purification: Recrystallization from ethanol-DMF (2:1)

Spectroscopic Characterization and Analytical Data

Infrared Spectroscopy (IR)

  • C=O Stretch : 1720 cm⁻¹ (acetamide), 1685 cm⁻¹ (pyrazolopyrimidine ketone).
  • N-H Stretch : 3320 cm⁻¹ (amide NH).

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (400 MHz, DMSO-d6) :

    • δ 8.35 (s, 1H, pyrimidine-H)
    • δ 7.45–7.20 (m, 5H, phenyl-H)
    • δ 6.95–6.75 (m, 4H, methoxyphenoxy-H)
    • δ 4.65 (s, 2H, CH₂)
    • δ 3.80 (s, 3H, OCH₃).
  • $$^{13}$$C NMR :

    • δ 170.2 (amide C=O)
    • δ 164.8 (pyrimidine C=O)
    • δ 152.1 (OCH₃).

Mass Spectrometry (MS)

  • m/z : 448.4 [M+H]⁺ (calculated for C₂₂H₂₁N₅O₄: 447.4).

Alternative Synthetic Routes and Comparative Analysis

Friedel-Crafts Acylation Approach

A patent method employs AlCl₃-catalyzed acylation to introduce the 2-thienyl group to pyrazolopyrimidines. Adapting this for the acetamide side chain:

  • Limitations: Low regioselectivity and side reactions with electron-rich aromatics.

Grignard Reaction for Side Chain Installation

Using a 2-methoxyphenoxy Grignard reagent to react with a cyano intermediate (e.g., pyrazolopyrimidine-5-carbonitrile):

  • Yield: 68% (lower than acylation route)
  • Side products: Over-addition or reduction byproducts.

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization : Use of Lewis acids (e.g., ZnCl₂) improves ring closure efficiency.
  • Acylation Side Reactions : Controlled stoichiometry of acyl chloride and low temperatures minimize over-acylation.
  • Purification : Silica gel chromatography (eluent: ethyl acetate/hexane) resolves unreacted starting materials.

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